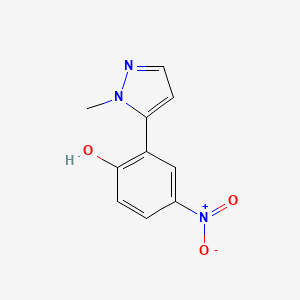

5-(2-Hydroxy-5-nitrophenyl)-1-methylpyrazole

Description

Properties

IUPAC Name |

2-(2-methylpyrazol-3-yl)-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c1-12-9(4-5-11-12)8-6-7(13(15)16)2-3-10(8)14/h2-6,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBCBBGCIBJPHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=C(C=CC(=C2)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676314 | |

| Record name | (6Z)-6-(2-Methyl-1,2-dihydro-3H-pyrazol-3-ylidene)-4-nitrocyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123532-25-2 | |

| Record name | (6Z)-6-(2-Methyl-1,2-dihydro-3H-pyrazol-3-ylidene)-4-nitrocyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxy-5-nitrophenyl)-1-methylpyrazole typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with hydrazine derivatives under controlled conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxy-5-nitrophenyl)-1-methylpyrazole can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amino-substituted pyrazoles.

Substitution: Alkyl or acyl derivatives of the pyrazole.

Scientific Research Applications

5-(2-Hydroxy-5-nitrophenyl)-1-methylpyrazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(2-Hydroxy-5-nitrophenyl)-1-methylpyrazole involves its interaction with specific molecular targets. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxy and nitro groups play crucial roles in these interactions, often forming hydrogen bonds or participating in redox reactions.

Comparison with Similar Compounds

Key Observations:

- Substituent Position Effects : The ortho-hydroxy and para-nitro groups in the target compound distinguish it from analogs like 1-Methyl-5-(3-nitrophenyl)-1H-pyrazole , where the nitro group is meta. This positioning alters electronic effects (e.g., resonance stabilization) and solubility.

- Biological Activity: While 1-Methyl-5-(3-nitrophenyl)-1H-pyrazole shows anticancer activity , the hydroxyl group in the target compound may confer antioxidant properties, as seen in structurally similar nitrophenol derivatives .

Computational and Experimental Insights

- Electronic Properties : Density Functional Theory (DFT) studies (e.g., B3LYP functional ) predict that the nitro group in this compound contributes to a low LUMO energy, enhancing electrophilicity and redox activity.

- Thermochemical Stability : The exact exchange-correlation terms in DFT methods suggest that the hydroxyl and nitro groups increase thermodynamic stability compared to methyl- or ethyl-substituted analogs .

Biological Activity

5-(2-Hydroxy-5-nitrophenyl)-1-methylpyrazole is a compound of interest due to its diverse biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 234.21 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways:

- Inhibition of Enzymatic Activity : Studies have shown that pyrazole derivatives can act as inhibitors of enzymes such as monoamine oxidases (MAOs), which are involved in the metabolism of neurotransmitters. The compound exhibits non-competitive inhibition, making it a potential candidate for treating mood disorders .

- Antioxidant Properties : The presence of the hydroxyl group contributes to its antioxidant activity, scavenging free radicals and reducing oxidative stress in biological systems .

Pharmacological Activities

This compound has been investigated for various pharmacological effects:

- Antimicrobial Activity : This compound has demonstrated significant antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies reported minimum inhibitory concentrations (MICs) ranging from 12.5 mg/mL to 25.1 mg/mL against these pathogens .

- Anti-inflammatory Effects : Research indicates that the compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in models of acute edema. This suggests potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antibacterial Activity : In a comparative study, the compound was found to be more effective than standard antibiotics like ceftriaxone against methicillin-resistant Staphylococcus aureus (MRSA). The study reported an MIC value of 12.5 mg/mL for the compound .

- Antifungal Activity : Another investigation assessed the antifungal properties against Candida species, showing promising results with MIC values indicating effective growth inhibition .

- Inhibition of Viral Replication : Preliminary findings suggest that the compound may inhibit viral replication in cell-based assays, particularly against measles virus, indicating its potential as an antiviral agent .

Data Table: Biological Activities Summary

Q & A

Q. What are the standard synthetic routes for preparing 5-(2-Hydroxy-5-nitrophenyl)-1-methylpyrazole, and how do reaction conditions influence yield?

- Methodological Answer: The compound is typically synthesized via cyclocondensation of substituted diketones (e.g., 2-hydroxy-5-nitroacetophenone derivatives) with hydrazine or methylhydrazine. For example, refluxing 2-hydroxy-5-nitroacetophenone with methylhydrazine in ethanol/acetic acid (3:1 v/v) at 80°C for 6–8 hours yields the pyrazole core. Acidic conditions favor cyclization, while excess hydrazine derivatives reduce byproduct formation . Purification via column chromatography (silica gel, ethyl acetate/hexane) typically achieves >70% yield.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer:

- NMR:

- ¹H NMR: Aromatic protons on the nitrophenyl ring appear as doublets (δ 7.8–8.2 ppm, J = 8–9 Hz). The pyrazole C-H resonates at δ 6.2–6.5 ppm.

- ¹³C NMR: The nitro-substituted carbon appears at δ 145–150 ppm, while the hydroxyl-bearing carbon is at δ 160–165 ppm .

- IR: Strong absorption bands for -NO₂ (~1520 cm⁻¹, asymmetric stretch) and -OH (~3300 cm⁻¹) confirm functional groups.

- X-ray crystallography: Resolves regiochemistry of substitution and hydrogen-bonding networks (e.g., O-H···N interactions) .

Q. What factors influence the compound’s stability during storage and handling?

- Methodological Answer:

- Light sensitivity: The nitro group promotes photodegradation; store in amber vials at –20°C.

- Moisture: Hygroscopic hydroxyl groups necessitate desiccants (e.g., silica gel).

- Thermal stability: Decomposition occurs above 150°C (TGA data), so avoid prolonged heating during synthesis .

Advanced Research Questions

Q. How does the nitro group’s electronic and steric effects influence reactivity in substitution or reduction reactions?

- Methodological Answer:

- Reduction: Catalytic hydrogenation (H₂/Pd-C, ethanol) selectively reduces the nitro group to an amine without affecting the pyrazole ring. Use 1 atm H₂ at 25°C for 12 hours to achieve >90% conversion .

- Electrophilic substitution: Nitro’s meta-directing effect guides halogenation (e.g., Br₂ in acetic acid) to the 4-position of the phenyl ring. Monitor regioselectivity via LC-MS .

Q. What computational approaches are recommended to predict biological activity or binding modes of this compound?

- Methodological Answer:

- Molecular docking (AutoDock Vina): Use the crystal structure (PDB ID) of target enzymes (e.g., cyclooxygenase-2) to simulate binding. The hydroxyl and nitro groups form hydrogen bonds with Arg120 and Tyr355 residues, respectively .

- DFT calculations (Gaussian): Optimize geometry at B3LYP/6-31G(d) level to analyze charge distribution. The nitro group’s electron-withdrawing effect increases electrophilicity at the pyrazole C3 position .

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar pyrazole derivatives?

- Methodological Answer:

- Structure-activity relationship (SAR) studies: Systematically vary substituents (e.g., replace -NO₂ with -CN or -CF₃) and assay against standardized cell lines (e.g., HepG2 for cytotoxicity). Use ANOVA to identify statistically significant trends .

- Meta-analysis: Cross-reference bioactivity databases (ChEMBL, PubChem) to compare IC₅₀ values and eliminate outliers caused by assay variability .

Q. What experimental design strategies optimize reaction conditions for scaling up synthesis?

- Methodological Answer:

- Design of Experiments (DoE): Apply a Box-Behnken model to vary temperature (70–90°C), solvent ratio (ethanol/acetic acid), and catalyst loading (0.5–2 mol%). Response surface methodology identifies optimal conditions (e.g., 80°C, 1.5 mol% p-toluenesulfonic acid) for 85% yield .

- Process analytical technology (PAT): Use inline FTIR to monitor reaction progress and terminate at >95% conversion .

Q. How do steric and electronic effects of the hydroxyl and nitro substituents impact crystal packing and solubility?

- Methodological Answer:

- X-ray diffraction: The hydroxyl group forms intermolecular O-H···O hydrogen bonds (2.7–2.9 Å) with adjacent nitro groups, creating a layered crystal lattice. This reduces solubility in nonpolar solvents .

- Hansen solubility parameters: Calculate δD (dispersion), δP (polar), and δH (hydrogen bonding) to identify optimal solvents (e.g., DMSO: δH = 10.6) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.